molecular formula C8H6Cl2O2 B048385 3-Chlorophenoxyacetyl chloride CAS No. 114476-84-5

3-Chlorophenoxyacetyl chloride

Cat. No.: B048385
CAS No.: 114476-84-5
M. Wt: 205.03 g/mol
InChI Key: KPINZNVDHXIYAR-UHFFFAOYSA-N
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Description

3-Chlorophenoxyacetyl chloride is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenoxyacetic acid, where the hydrogen atom in the carboxyl group is replaced by a chlorine atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorophenoxyacetyl chloride can be synthesized through the reaction of 3-chlorophenol with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenoxyacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

    3-Chlorophenoxyacetic Acid: Formed through hydrolysis.

    3-Chlorophenoxyacetaldehyde: Formed through reduction

Scientific Research Applications

3-Chlorophenoxyacetyl chloride is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorophenoxyacetyl chloride is unique due to the position of the chlorine atom at the meta position, which influences its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in the physical and chemical properties compared to its ortho and para counterparts .

Properties

IUPAC Name

2-(3-chlorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPINZNVDHXIYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426631
Record name 3-CHLOROPHENOXYACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114476-84-5
Record name 3-CHLOROPHENOXYACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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